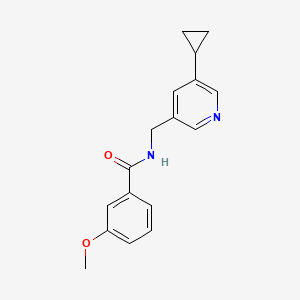

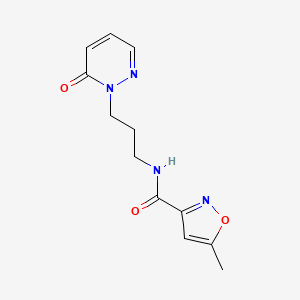

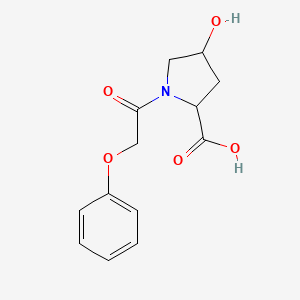

N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar acetamide derivatives and compounds with related structures involves multi-step chemical reactions, including the acetylation, formylation, and coupling reactions. These processes often require specific reagents and catalysts to obtain the desired compound with high purity and yield. For instance, p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was prepared via the reaction of pentaacetyl-β-D-glucosamine, p-methoxyphenol, and boron trifluoride etherate in dry methylene chloride, showcasing a method that might be adapted for similar acetamide compounds (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives is crucial for understanding their chemical behavior and potential biological activity. X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations are commonly used to elucidate the structure. For example, the crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was determined, providing insights into the molecular geometry, electron distribution, and potential reactive sites that could be relevant for similar compounds (Spectrochimica Acta Part A, Molecular and Biomolecular Spectroscopy, 2015).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including acetylation, nucleophilic substitution, and cyclization, which can significantly alter their chemical and biological properties. For instance, the synthesis of novel acetamide derivatives involving reactions with primary amines and heterocyclic amines has been explored, demonstrating the versatility and reactivity of the acetamide group (Synthetic Communications, 2021).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their formulation and application. These properties are influenced by the compound's molecular structure and can be characterized using techniques like thermal analysis, solubility testing, and crystallinity assessment.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, dictate the acetamide derivatives' potential as pharmaceutical agents or chemical intermediates. Studies on compounds like N-(3-amino-4-methoxyphenyl)acetamide highlight the importance of substituent effects on the acetamide moiety's chemical behavior, offering a foundation for understanding similar compounds (Fine Chemical Intermediates, 2008).

Applications De Recherche Scientifique

Antinociceptive Activity : Doğruer et al. (2000) synthesized derivatives of this compound and investigated their antinociceptive activity. They found that most of the compounds were more potent than aspirin in reducing pain, with particular derivatives showing high efficacy (Doğruer, Şahin, Ünlü, & Ito, 2000).

Potential PET Tracers : Gao, Wang, and Zheng (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including variants of the compound , for potential use as PET tracers in medical imaging (Gao, Wang, & Zheng, 2016).

Insecticidal Activity : Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) explored the insecticidal properties of pyridine derivatives, including this compound. They found significant insecticidal activities, with one compound being notably more effective than a standard insecticide (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antitumor Activity : Yurttaş, Tay, and Demirayak (2015) synthesized derivatives bearing different heterocyclic rings and evaluated their antitumor activity. Certain compounds showed considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Green Synthesis of Dye Intermediates : Zhang Qun-feng (2008) utilized this compound in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in azo disperse dye production (Zhang Qun-feng, 2008).

Anti-Microbial Activities : Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash (2010) synthesized novel thiazole derivatives and evaluated their anti-bacterial and anti-fungal activities. Some compounds exhibited significant anti-microbial activities (Saravanan et al., 2010).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-14(25)15-6-5-7-16(12-15)22-20(26)13-28-21-11-10-18(23-24-21)17-8-3-4-9-19(17)27-2/h3-12H,13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIXNJVIBDLYJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2485870.png)

![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]ethanone](/img/structure/B2485875.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2485880.png)

![3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2485882.png)

![4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485883.png)

![2-Oxaspiro[4.5]decan-3-ylmethanesulfonyl chloride](/img/structure/B2485884.png)